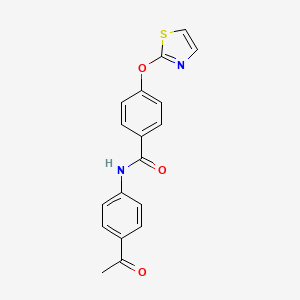
N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide, commonly known as ATB-346, is a novel drug compound that has gained significant attention in recent years due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide pain relief without the harmful side effects associated with traditional NSAIDs. In
作用機序
ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. Unlike traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides, which also inhibit the activity of COX-1, ATB-346 selectively targets COX-2, thereby reducing inflammation without affecting the protective functions of COX-1.
Biochemical and Physiological Effects:
ATB-346 has been shown to have a number of biochemical and physiological effects. In animal models, ATB-346 has been shown to reduce inflammation, provide pain relief, and improve joint function. Additionally, ATB-346 has been shown to have a favorable safety profile, with no evidence of gastrointestinal or cardiovascular toxicity.
実験室実験の利点と制限
One of the key advantages of ATB-346 is its selectivity for COX-2, which reduces the risk of harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides. Additionally, ATB-346 has been shown to be effective in animal models of osteoarthritis, providing a potential new treatment option for this debilitating disease. However, there are also limitations to the use of ATB-346 in lab experiments, including the need for further research to establish its safety and efficacy in humans.
将来の方向性
There are a number of potential future directions for research on ATB-346. One area of focus is the development of new formulations and delivery methods that could improve the effectiveness of the drug. Additionally, further research is needed to establish the safety and efficacy of ATB-346 in humans, and to explore its potential applications in other areas of medicine, such as cancer and inflammatory bowel disease.
Conclusion:
ATB-346 is a promising new drug compound that has the potential to provide pain relief and reduce inflammation without the harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides. The synthesis method is well-established, and the drug has been extensively studied for its potential therapeutic applications. While there are limitations to the use of ATB-346 in lab experiments, further research is needed to explore its potential applications in humans and to establish its safety and efficacy.
合成法
ATB-346 is synthesized through a multi-step process that involves the reaction of 4-acetylphenol with thionyl chloride to form 4-acetylphenyl chloride. This intermediate is then reacted with 2-aminothiazole to form the desired product, ATB-346. The synthesis method is well-established and has been optimized for large-scale production.
科学的研究の応用
ATB-346 has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide. ATB-346 has been shown to provide pain relief and reduce inflammation in animal models of osteoarthritis, without the harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-12(21)13-2-6-15(7-3-13)20-17(22)14-4-8-16(9-5-14)23-18-19-10-11-24-18/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOGRZKJXZHCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910975.png)

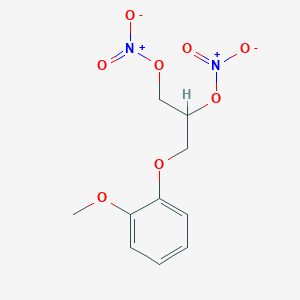
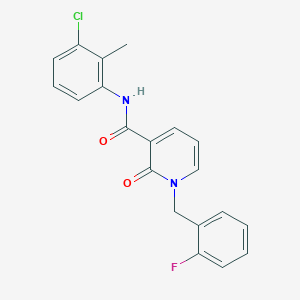
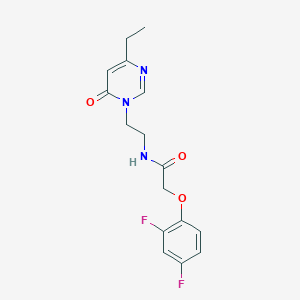
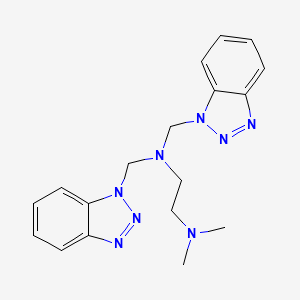
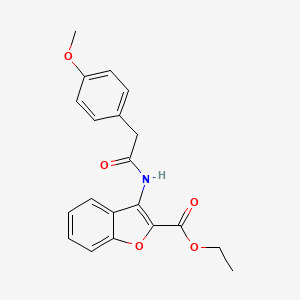

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)
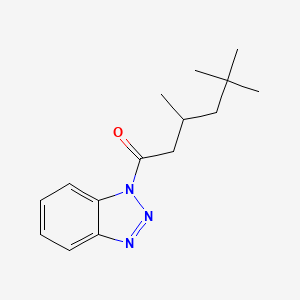
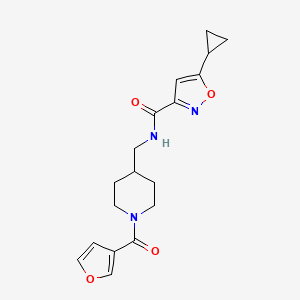

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2910995.png)

